

An In-depth Technical Guide to 3-Chlorostyrene: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: 3-Chlorostyrene

Cat. No.: B1584043

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Abstract

3-Chlorostyrene is a halogenated aromatic compound of significant interest in polymer science and organic synthesis. As a derivative of styrene, its chemical behavior is dictated by the interplay between the vinyl group and the chlorine-substituted benzene ring. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of **3-chlorostyrene**, intended to serve as a foundational resource for professionals in research and development. The document summarizes key quantitative data, outlines experimental protocols for its synthesis and polymerization, and visually represents its core reactivity through structured diagrams.

Chemical and Physical Properties

3-Chlorostyrene is a colorless to pale yellow liquid with a distinct aromatic odor.^[1] The presence of a chlorine atom at the meta position of the styrene backbone imparts specific physical and chemical characteristics that differentiate it from unsubstituted styrene. It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons.^[1]

General Properties

A summary of the key physical and chemical properties of **3-chlorostyrene** is presented in Table 1.

Table 1: Physical and Chemical Properties of **3-Chlorostyrene**

Property	Value	Reference
Molecular Formula	C ₈ H ₇ Cl	[2][3][4]
Molecular Weight	138.59 g/mol	[2][3][4]
CAS Number	2039-85-2	[2]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.09 g/mL at 25 °C	[2][5]
Refractive Index (n _{20/D})	1.562	[2][5]
Flash Point	63 °C (145.4 °F) - closed cup	[2]
Boiling Point	55-57 °C at 3 mmHg	[6]
Solubility	Insoluble in water; Soluble in ethanol, acetone, ether	[1]
Vapor Pressure	0.646 mmHg at 25°C	[1]

Environmental and Safety Properties

The environmental fate and safety-related properties are crucial for proper handling and risk assessment.

Table 2: Environmental and Safety Data for **3-Chlorostyrene**

Property	Value	Reference
LogP (Octanol/Water Partition Coefficient)	3.52	[1]
BCF (Bioconcentration Factor)	Estimated at 100	[7]
Koc (Soil Organic Carbon-Water Partitioning Coefficient)	Estimated at 840	[7]
Henry's Law Constant	2.1×10^{-3} atm-cu m/mole (estimated)	[1]
Atmospheric Half-life (vs. OH radicals)	~14 hours	[1]
Atmospheric Half-life (vs. Ozone)	~13 hours	[1]
Storage Temperature	2-8°C, Keep Cold	[1][2]
Stabilizer	Often contains 0.1% 3,5-di-tert-butylcatechol or 4-tert-butylcatechol	[2][8]

Synthesis and Handling

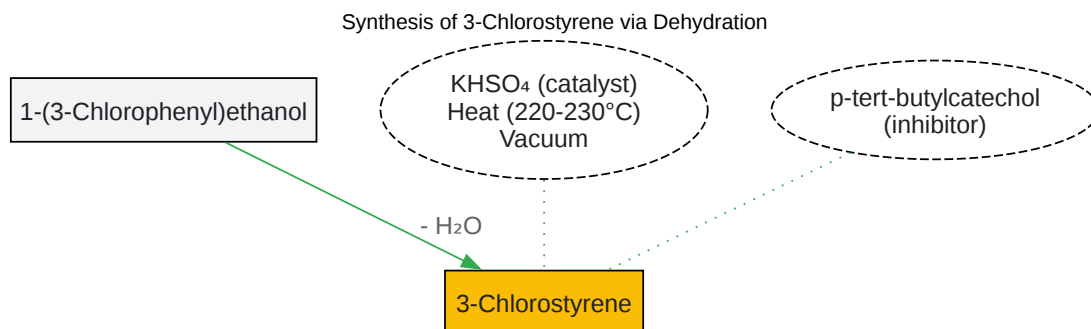
Synthesis Protocol: Dehydration of 1-(3-Chlorophenyl)ethanol

A common and efficient laboratory-scale synthesis of **3-chlorostyrene** involves the acid-catalyzed dehydration of 1-(3-chlorophenyl)ethanol.[5][9]

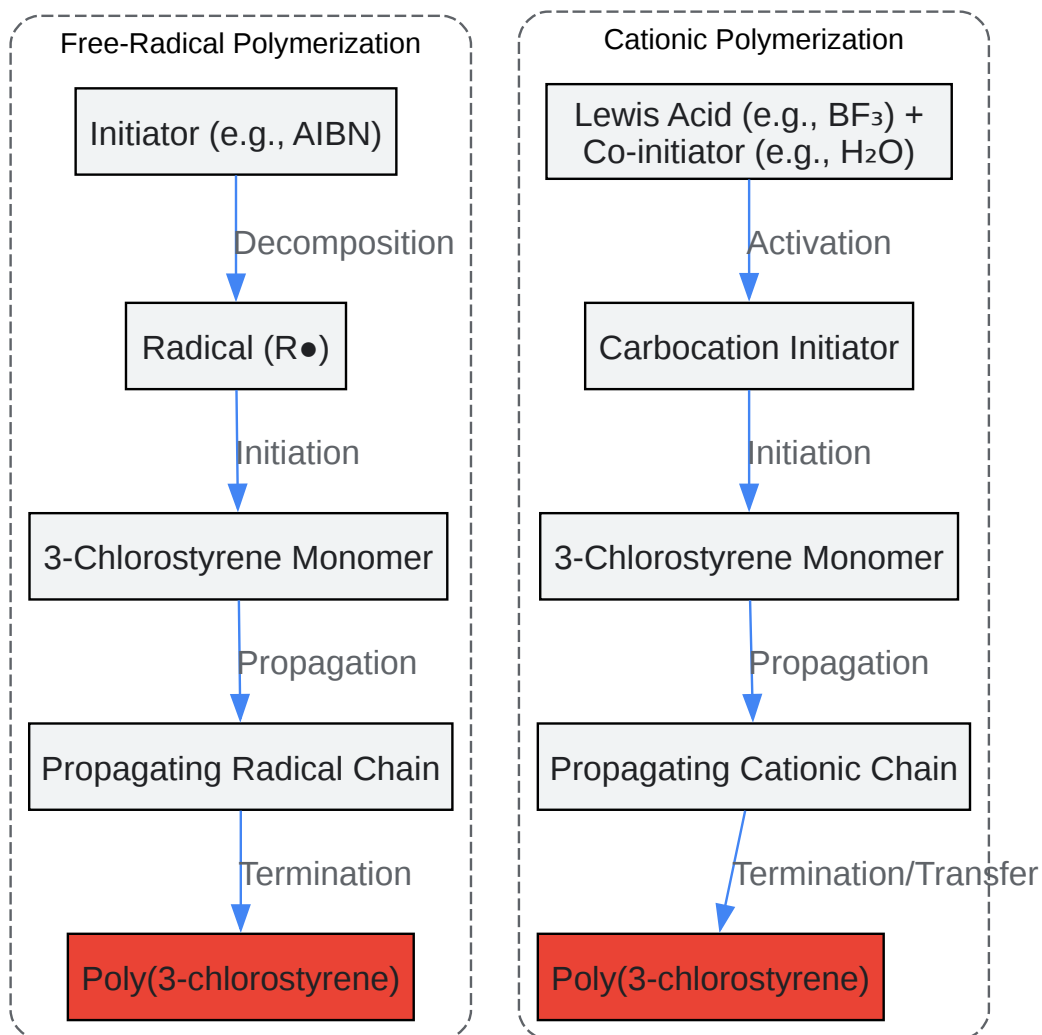
Experimental Protocol:

- Apparatus: A three-necked round-bottomed flask equipped with a dropping funnel and a fractional distillation column is assembled. The receiving flask should be cooled.
- Reagents:
 - 1-(m-Chlorophenyl)ethanol

- Potassium bisulfate (KHSO_4), powdered and fused (catalyst)
- p-tert-butylcatechol (polymerization inhibitor)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (drying agent)
- Procedure:
 - Place powdered potassium bisulfate (e.g., 12.5 g) and a small amount of p-tert-butylcatechol (e.g., 0.05 g) into the reaction flask.
 - Heat the flask in an oil bath to 220–230°C.
 - Place 1-(m-chlorophenyl)ethanol (e.g., 145 g, 0.925 mole) mixed with a small amount of p-tert-butylcatechol into the dropping funnel.
 - Evacuate the system to a pressure of approximately 125 mm Hg.
 - Add the carbinol dropwise to the heated flask at a rate that maintains a steady distillation of the product at the column head (vapor temperature ~110–120°C).
 - The distillate, containing **3-chlorostyrene** and water, is collected in the receiver.
 - Once the addition is complete, continue distillation until no more liquid comes over. The pressure can be further reduced to ~20 mm Hg to ensure complete recovery.
 - The collected distillate is transferred to a separatory funnel using diethyl ether. The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
 - Another small amount of inhibitor is added to the filtrate before removing the ether via distillation.
 - The final product, **3-chlorostyrene**, is purified by vacuum distillation, yielding a product with a boiling point of 55–57°C at 3 mm Hg.[6] This procedure typically achieves yields of 80-82%.[6]



Polymerization of 3-Chlorostyrene



Electrophilic Addition of HBr to 3-Chlorostyrene

3-Chlorostyrene + HBr

Step 1: Protonation of alkene

Benzylic Carbocation
(Resonance Stabilized)

Step 2: Nucleophilic attack by Br⁻

1-(3-Chlorophenyl)-1-bromoethane
(Markovnikov Product)

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